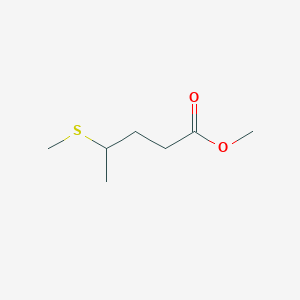
(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a unique oxolane ring structure with a phenyl group and a chloroacetyl group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the oxolane ring.
Chloroacetylation: The chloroacetyl group is introduced through an acylation reaction using chloroacetyl chloride in the presence of a base such as pyridine.
Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of (2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives with altered electronic properties.
Reduction: Hydroxylated derivatives with potential biological activity.
Substitution: A variety of substituted derivatives with diverse functional groups.
Scientific Research Applications
(2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-[(Chloroacetyl)amino]-3-methyl-pentanoic acid
- (2R,3R)-2-(Chloroacetylamino)-3-methylvaleric acid
Uniqueness
(2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide is unique due to its specific oxolane ring structure and the presence of both a phenyl group and a chloroacetyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3R)-N'-(2-chloroacetyl)-3-phenyloxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-8-11(17)15-16-13(18)12-10(6-7-19-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,15,17)(H,16,18)/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZWZAKATYDRKT-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C2=CC=CC=C2)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1C2=CC=CC=C2)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
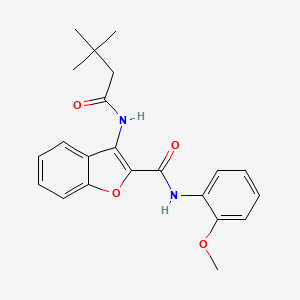
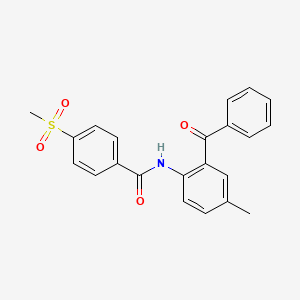
![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2809510.png)
![Tert-butyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B2809511.png)
![Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2809513.png)
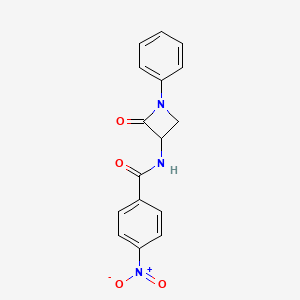
![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2809517.png)
![2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2809518.png)
![8-{[Bis(2-methylpropyl)amino]methyl}-3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2809520.png)
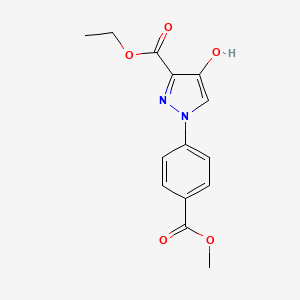
![(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2809524.png)
![methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate](/img/structure/B2809525.png)
